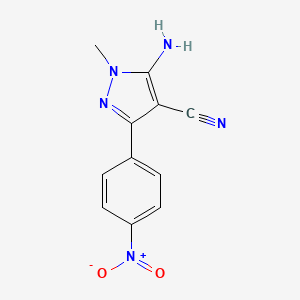
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile
Descripción general
Descripción
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group, a methyl group, a nitrophenyl group, and a carbonitrile group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile typically involves the reaction of 5-amino-1-methyl-3-phenylpyrazole with the corresponding aldehyde and its derivatives . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and bases like triethylamine (Et₃N) to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1-methyl-3-phenylpyrazole: Lacks the nitrophenyl and carbonitrile groups.
5-amino-1-methyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile is unique due to the presence of both the nitrophenyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Propiedades
Fórmula molecular |
C11H9N5O2 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N5O2/c1-15-11(13)9(6-12)10(14-15)7-2-4-8(5-3-7)16(17)18/h2-5H,13H2,1H3 |
Clave InChI |
XNXJVRWMOBQKKT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details



















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
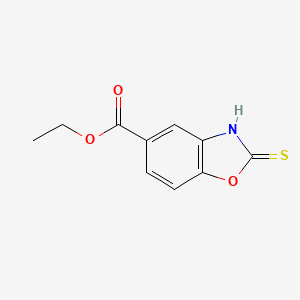
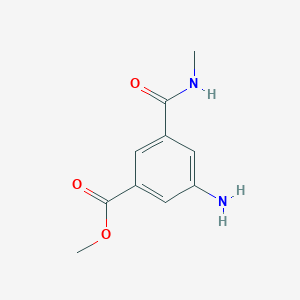
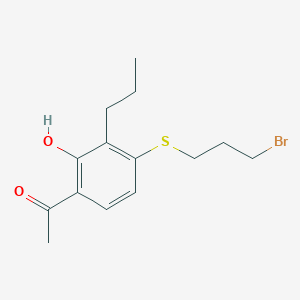

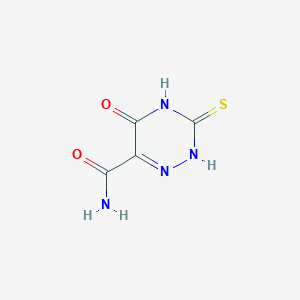
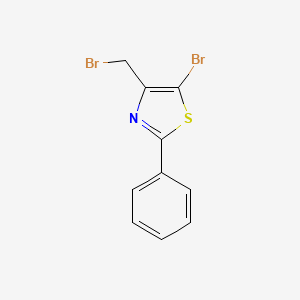
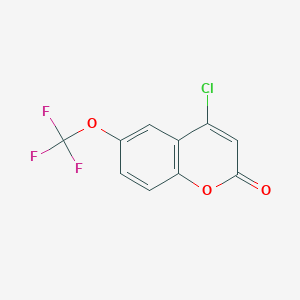
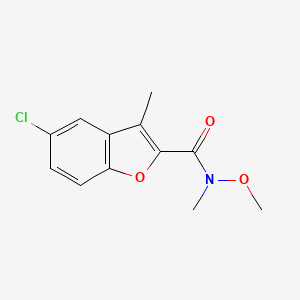

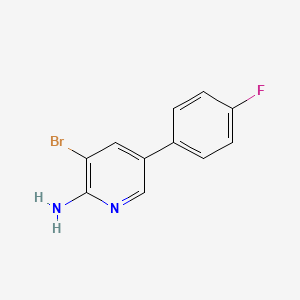

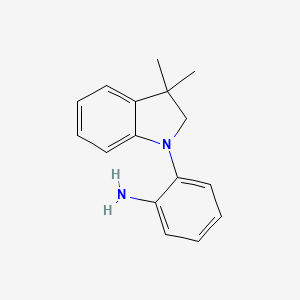
![3-(7-Chloroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B8591979.png)
![1-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B8591997.png)
